molecular formula C23H18N4OS B2393596 (E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477296-76-7

(E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2393596
CAS No.: 477296-76-7
M. Wt: 398.48
InChI Key: DBJIWGAVCFOFQT-SZXQPVLSSA-N
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Description

(E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with a unique structure that includes a thiazole ring, a naphthalene moiety, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene derivative can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the Cyanide Group: This step often involves the use of cyanogen bromide or a similar reagent under controlled conditions.

    Formation of the Final Compound: The final step involves coupling the intermediate products through a condensation reaction, often facilitated by a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanide group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-ethoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a thiazole ring, naphthalene moiety, and cyanide group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(2E)-N-(4-ethoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-28-20-11-9-19(10-12-20)26-27-21(14-24)23-25-22(15-29-23)18-8-7-16-5-3-4-6-17(16)13-18/h3-13,15,26H,2H2,1H3/b27-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJIWGAVCFOFQT-SZXQPVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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